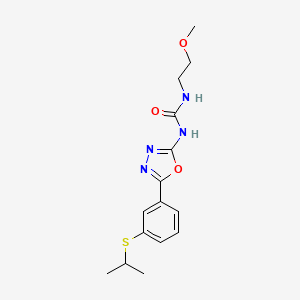

1-(5-(3-(Isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(2-methoxyethyl)urea

Description

Properties

IUPAC Name |

1-(2-methoxyethyl)-3-[5-(3-propan-2-ylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3S/c1-10(2)23-12-6-4-5-11(9-12)13-18-19-15(22-13)17-14(20)16-7-8-21-3/h4-6,9-10H,7-8H2,1-3H3,(H2,16,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMWOPPKVGDEOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)NCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(5-(3-(Isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(2-methoxyethyl)urea is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C₁₁H₁₃N₃OS

- Molecular Weight : 235.31 g/mol

- IUPAC Name : 5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-amine

The compound features a complex structure that includes an oxadiazole ring and an isopropylthio-substituted phenyl group. This unique architecture contributes to its diverse biological properties.

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The presence of the oxadiazole moiety allows for potential interactions with enzymes and receptors, leading to various pharmacological effects. Notably, compounds in the oxadiazole class have been shown to exhibit:

- Anticancer Activity : In vitro studies have demonstrated that derivatives of oxadiazoles can inhibit the proliferation of cancer cells. For instance, compounds with similar structures have shown significant cytotoxicity against human cancer cell lines like MCF-7 and HeLa .

- Antimicrobial Properties : The structural features of oxadiazoles often confer antibacterial and antifungal activities. Studies indicate that derivatives can effectively target gram-positive bacteria and exhibit moderate to good cytotoxicity against specific cancer cell lines .

Anticancer Studies

Research has highlighted the anticancer potential of oxadiazole derivatives. For example, a study on related compounds showed that certain derivatives induced apoptosis in HeLa cells and blocked the cell cycle at the sub-G1 phase . The IC50 values for these compounds were significantly lower than those of established drugs like sorafenib, indicating their potential as effective anticancer agents.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5d | HeLa | 0.37 | Apoptosis induction |

| 5g | HeLa | 0.73 | Cell cycle arrest |

| Sorafenib | HeLa | 7.91 | Reference |

Antimicrobial Activity

The antimicrobial efficacy of related oxadiazole compounds has also been examined. A study reported that several synthesized oxadiazoles exhibited promising activity against Bacillus species, with some compounds demonstrating superior effectiveness compared to traditional antibiotics .

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| 5c | Bacillus cereus | High |

| 5d | Bacillus thuringiensis | Moderate |

Scientific Research Applications

Biological Activities

Research has demonstrated that 1-(5-(3-(Isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(2-methoxyethyl)urea exhibits several biological activities:

- Antimicrobial Activity : Studies show that derivatives of oxadiazoles possess significant antibacterial and antifungal properties. The compound's structure allows for interaction with microbial targets, inhibiting their growth effectively .

- Anticancer Potential : The oxadiazole derivatives have been investigated for their anticancer properties. They may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle and inhibition of proliferation .

- Anti-inflammatory Effects : Some studies suggest that this compound can reduce inflammation markers in vitro and in vivo, making it a candidate for treating inflammatory diseases .

Case Studies

Several case studies highlight the applications of this compound:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity against various bacterial strains, demonstrating significant inhibition zones compared to control substances .

- Anticancer Mechanisms : In vitro assays on cancer cell lines showed that the compound reduced cell viability significantly at certain concentrations, suggesting a dose-dependent effect on cancer proliferation .

- Inflammation Models : Animal models treated with the compound exhibited reduced levels of pro-inflammatory cytokines, indicating potential therapeutic benefits in inflammatory conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound is structurally analogous to several urea-oxadiazole hybrids reported in the literature. Key comparisons include:

Key Observations:

- Substituent Effects on Activity : The target compound’s 3-(isopropylthio)phenyl group provides moderate lipophilicity compared to adamantyl (highly lipophilic, ) or pyrimidine-thioether (polar, ) groups. This balance may optimize cell permeability and target engagement.

- Synthetic Accessibility : Yields for similar compounds vary widely (42–88%), influenced by steric hindrance (e.g., adamantyl in ) or reactivity of intermediates (e.g., piperazine in ). The target compound’s synthesis may require optimization for scalability.

Mechanistic Insights

- PARP Inhibition : Oxadiazole derivatives (e.g., 5w and 5x ) with methoxybenzyl groups inhibit PARP via π-π stacking. The target’s 2-methoxyethyl urea may compete with NAD⁺ for binding, similar to FDA-approved PARP inhibitors like Olaparib.

- Kinase Modulation : Pyrazole-oxadiazole hybrids (e.g., ) target kinases such as Aurora B. The isopropylthio group in the target compound could interact with hydrophobic kinase pockets, while the urea forms hydrogen bonds with catalytic lysines.

Q & A

Basic: What are the standard synthetic routes for preparing 1-(5-(3-(Isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-(2-methoxyethyl)urea?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate with a carboxylic acid derivative under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .

- Step 2: Introduction of the 3-(isopropylthio)phenyl group via nucleophilic substitution or Suzuki coupling, depending on the halogenation state of the phenyl ring .

- Step 3: Attachment of the 2-methoxyethyl urea moiety using carbodiimide-mediated coupling (e.g., EDC/HOBt) between an isocyanate intermediate and the oxadiazole derivative .

Key reagents include triethylamine (base), DMF (solvent), and controlled temperatures (60–80°C) to optimize yield and purity.

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the urea linkage (δ ~6.5–7.5 ppm for NH protons) and oxadiazole ring protons (δ ~8.0–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ ion for C₁₉H₂₃N₄O₃S).

- HPLC-PDA: Assesses purity (>95%) and monitors degradation under stress conditions (e.g., acidic/basic hydrolysis) .

Basic: How can researchers design initial biological activity screens for this compound?

Answer:

- Antimicrobial Activity: Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported in µg/mL .

- Anticancer Potential: Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to reference drugs like doxorubicin .

- Enzyme Inhibition: Screen against kinases or proteases using fluorometric or colorimetric assays (e.g., ATPase activity for kinase targets) .

Advanced: What strategies optimize reaction yields and purity during synthesis?

Answer:

- Solvent Optimization: Replace DMF with less toxic alternatives (e.g., acetonitrile) to improve reaction efficiency .

- Catalyst Screening: Test Pd catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to reduce byproducts .

- Design of Experiments (DoE): Use factorial design to evaluate temperature, stoichiometry, and reaction time interactions .

Advanced: How can structure-activity relationship (SAR) studies be conducted for this compound?

Answer:

- Substituent Variation: Synthesize analogs with modified substituents (e.g., replacing isopropylthio with methylthio or methoxy groups) to assess impact on bioactivity .

- Computational Docking: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or COX-2 .

- Pharmacophore Mapping: Identify critical hydrogen-bond acceptors (oxadiazole ring) and hydrophobic regions (isopropylthio group) using Schrödinger Suite .

Advanced: What computational methods validate the compound’s mechanism of action?

Answer:

- Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions (e.g., with tubulin) over 100 ns to assess binding stability .

- QSAR Modeling: Develop regression models correlating logP values with anticancer activity .

- ADMET Prediction: Use SwissADME to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Answer:

- Assay Standardization: Replicate experiments using identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., serum-free media for MTT assays) .

- Orthogonal Validation: Confirm anticancer activity via dual assays (e.g., MTT and clonogenic survival) .

- Meta-Analysis: Compare data across PubChem and peer-reviewed studies to identify outliers or methodological biases .

Advanced: What methodologies elucidate the compound’s enzyme inhibition kinetics?

Answer:

- Michaelis-Menten Analysis: Measure initial reaction rates at varying substrate concentrations to determine Kₘ and Vₘₐₓ .

- IC₅₀ Determination: Use dose-response curves (log[inhibitor] vs. % activity) with nonlinear regression .

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) for inhibitor-enzyme complexes .

Advanced: How can stability and degradation profiles be assessed under physiological conditions?

Answer:

- Forced Degradation Studies: Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (ICH Q1B) conditions .

- LC-MS/MS Analysis: Identify degradation products (e.g., urea cleavage to amines) and propose degradation pathways .

- Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months and monitor purity via HPLC .

Advanced: What green chemistry approaches reduce environmental impact during synthesis?

Answer:

- Solvent Recycling: Use cyclopentyl methyl ether (CPME) as a recyclable, non-polar solvent .

- Catalytic Methods: Employ immobilized lipases for urea bond formation to minimize waste .

- Microwave-Assisted Synthesis: Reduce reaction times (e.g., from 12h to 30min) and energy consumption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.